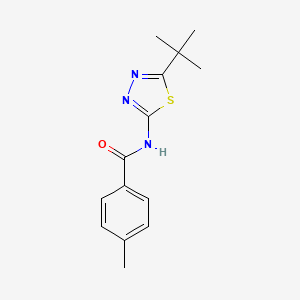
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
ABTD , is a thiadiazole derivative. Its chemical formula is C6H11N3S . ABTD inhibits the corrosion of brass in seawater samples . Now, let’s explore its preparation methods, chemical reactions, applications, mechanism of action, and comparisons with similar compounds.
Preparation Methods
Synthetic Routes:: ABTD can be synthesized through various routes. One common method involves the reaction of 2-amino-5-tert-butyl-1,3,4-thiadiazole with 4-methylbenzoyl chloride. The reaction proceeds under appropriate conditions to yield N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide.
Industrial Production:: While ABTD is not produced industrially on a large scale, it serves as an intermediate in the synthesis of other compounds, such as Buthidazole .
Chemical Reactions Analysis
ABTD can participate in various chemical reactions:
Oxidation and Reduction: ABTD may undergo oxidation or reduction reactions, depending on the reaction conditions.
Substitution Reactions: It can react with electrophiles, nucleophiles, or radicals to form substituted derivatives.
Common Reagents and Conditions: Reagents like acids, bases, and metal catalysts are often employed in these reactions.
Major Products: The products formed depend on the specific reaction conditions and substituents.
Scientific Research Applications
ABTD finds applications in several fields:
Chemistry: As a building block for more complex molecules.
Biology: Investigating its effects on biological systems.
Medicine: Potential therapeutic applications.
Industry: Corrosion inhibition and other material-related applications.
Mechanism of Action
The exact mechanism by which ABTD exerts its effects remains an active area of research. It likely interacts with specific molecular targets or pathways, influencing biological processes.
Comparison with Similar Compounds
ABTD’s uniqueness lies in its tert-butyl substitution and thiadiazole ring. Similar compounds include other thiadiazoles, but ABTD’s specific combination of substituents sets it apart.
Properties
Molecular Formula |
C14H17N3OS |
|---|---|
Molecular Weight |
275.37 g/mol |
IUPAC Name |
N-(5-tert-butyl-1,3,4-thiadiazol-2-yl)-4-methylbenzamide |
InChI |
InChI=1S/C14H17N3OS/c1-9-5-7-10(8-6-9)11(18)15-13-17-16-12(19-13)14(2,3)4/h5-8H,1-4H3,(H,15,17,18) |
InChI Key |
FXINXPPUWCJUFV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)NC2=NN=C(S2)C(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















